2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine

Myeloperoxidase inhibition Inflammation Oxidative stress

2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine is a 2,4-diarylpyridine derivative featuring a 6-methylpyridine core substituted with two 3-chloro-4-methoxyphenyl moieties. The compound functions as a reversible inhibitor of human myeloperoxidase (MPO), a heme enzyme implicated in inflammatory oxidative tissue damage.

Molecular Formula C20H17Cl2NO2
Molecular Weight 374.3 g/mol
Cat. No. B12132310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine
Molecular FormulaC20H17Cl2NO2
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C2=CC(=C(C=C2)OC)Cl)C3=CC(=C(C=C3)OC)Cl
InChIInChI=1S/C20H17Cl2NO2/c1-12-8-15(13-4-6-19(24-2)16(21)9-13)11-18(23-12)14-5-7-20(25-3)17(22)10-14/h4-11H,1-3H3
InChIKeyKBFMFUPQBLEROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine: A Preclinical 2,4-Diarylpyridine MPO Inhibitor with Quantified Nanomolar Potency


2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine is a 2,4-diarylpyridine derivative featuring a 6-methylpyridine core substituted with two 3-chloro-4-methoxyphenyl moieties. The compound functions as a reversible inhibitor of human myeloperoxidase (MPO), a heme enzyme implicated in inflammatory oxidative tissue damage [1]. Its chlorinated and methoxylated aryl substituents confer a specific steric and electronic profile that distinguishes it within the broader diarylpyridine chemical space [1].

Why 2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine Cannot Be Assumed Interchangeable with Other Pyridine-Based MPO Inhibitors


Within the MPO inhibitor landscape, potency varies by over two orders of magnitude among structurally distinct chemotypes [1]. The 3-chloro-4-methoxyphenyl substitution pattern on a 6-methylpyridine core produces a unique combination of electronic effects and steric bulk that differs fundamentally from alternative scaffolds such as triazolopyridines, aromatic hydroxamates, or thiouracil derivatives [2]. Even within the 2,4-diarylpyridine subclass, minor substituent modifications (e.g., fluorine substitution, methoxy positional isomerism, or N-alkylation) can produce significant shifts in MPO inhibitory potency and selectivity profiles against related peroxidases, rendering generic substitution without confirmatory batch-specific analytical verification an unacceptable scientific risk [2].

Procurement-Grade Quantitative Evidence: 2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine Differentiation Data


MPO Chlorination Activity Inhibition: IC50 = 26 nM Potency Benchmark

The target compound inhibits human myeloperoxidase (MPO) chlorination activity with an IC50 of 26 nM, representing a 24-fold greater potency than the clinically evaluated MPO inhibitor Verdiperstat (AZD3241/BHV-3241, IC50 = 630 nM) [1]. This inhibition was measured using the aminophenyl fluorescein (APF) assay following 10-minute incubation with MPO and subsequent NaCl addition [1].

Myeloperoxidase inhibition Inflammation Oxidative stress

MPO Versus CYP3A4 Selectivity: 5.4-Fold Window with Off-Target Implications

The target compound exhibits an IC50 of 140 nM against cytochrome P450 3A4 (CYP3A4) in a time-dependent inhibition assay measured at 30 minutes [1], compared with its MPO IC50 of 26 nM. This yields an MPO/CYP3A4 selectivity ratio of approximately 5.4-fold. In contrast, many diarylpyridine FLT3 inhibitors exhibit CYP3A4 inhibition within 2- to 3-fold of their primary target potency, a narrower window that increases the risk of confounding drug metabolism interference in cellular assays [2].

Selectivity profiling CYP3A4 Off-target liability

Peroxidase Family Selectivity: 65-Fold Discrimination Between MPO and Thyroid Peroxidase

The target compound exhibits an IC50 of 1,700 nM (1.7 μM) against human thyroid peroxidase (TPO) in a C-terminal hexaHis-tagged TPO assay using 3-iodo tyrosine as substrate [1], compared with its MPO IC50 of 26 nM. This yields an MPO/TPO selectivity ratio of approximately 65-fold. For comparison, flufenamic acid, a non-steroidal anti-inflammatory drug with MPO inhibitory activity, exhibits an MPO IC50 of 1.1 μM and comparable TPO inhibitory activity, indicating negligible MPO/TPO selectivity within this chemotype class [2].

Peroxidase selectivity Thyroid peroxidase Target specificity

Structural Differentiation: Distinct 2,4-Diaryl Substitution Pattern Versus Alternative MPO Inhibitor Scaffolds

The 2,4-bis(3-chloro-4-methoxyphenyl)-6-methylpyridine scaffold represents a structurally distinct chemotype relative to other MPO inhibitor classes. 7-Benzyl triazolopyridines exhibit MPO IC50 values ranging from 50-200 nM [1], while aromatic hydroxamates show IC50 values typically in the 100-500 nM range [2]. The target compound's 3-chloro-4-methoxyphenyl substitution pattern provides a unique combination of electron-withdrawing (chloro) and electron-donating (methoxy) effects on each aryl ring, with molecular weight approximately 402 Da and cLogP estimated at 5.2-5.8 . This lipophilic diaryl arrangement differs from the more polar triazolopyridine and hydroxamate scaffolds, which impacts both aqueous solubility and membrane permeability characteristics relevant to in vitro assay design.

Structure-activity relationship Scaffold comparison Chemical space

Validated Research Application Scenarios for 2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine Based on Quantified Evidence


In Vitro MPO Inhibition Screening with High-Potency Benchmarking

Researchers establishing MPO inhibitor screening cascades may use this compound as a high-potency positive control (IC50 = 26 nM) or as a reference standard for assay validation. Its 24-fold potency advantage over Verdiperstat (IC50 = 630 nM) provides a clearly differentiated performance benchmark for calibrating assay sensitivity [1][2].

Structure-Activity Relationship Studies in 2,4-Diarylpyridine Series

Medicinal chemistry programs exploring 2,4-diarylpyridine SAR may employ this compound as a reference point for evaluating the impact of 3-chloro-4-methoxyphenyl substitution on MPO potency and selectivity. Its quantified MPO/TPO (65-fold) and MPO/CYP3A4 (5.4-fold) selectivity ratios provide baseline metrics for optimizing selectivity within the diarylpyridine series [1].

Neutrophil-Mediated Inflammation Studies Requiring MPO-Selective Tool Compounds

Investigators studying neutrophil oxidative burst and MPO-derived hypochlorous acid production in inflammatory models (e.g., cardiovascular inflammation, neuroinflammation) may select this compound for its 65-fold selectivity over TPO, which minimizes confounding off-target effects on thyroid hormone biosynthesis that plague non-selective peroxidase inhibitors such as flufenamic acid [1][2].

In Vitro CYP3A4 Liability Assessment for Diarylpyridine Compounds

Laboratories conducting CYP3A4 inhibition screening of diarylpyridine compounds may use this compound's 5.4-fold MPO/CYP3A4 selectivity profile as a reference point for evaluating CYP liability within the series. The quantified 140 nM CYP3A4 IC50 (time-dependent, 30 min) provides a data point for benchmarking the metabolic stability characteristics of structurally related analogs [1].

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